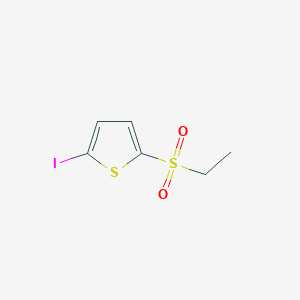

2-(乙磺酰基)-5-碘噻吩

描述

2-(Ethylsulfonyl)-5-iodothiophene is a compound that is related to various thiophene derivatives, which are of interest due to their potential applications in chemical synthesis and material science. The papers provided discuss several thiophene derivatives and their reactions, which can help infer the behavior and properties of 2-(Ethylsulfonyl)-5-iodothiophene.

Synthesis Analysis

The synthesis of thiophene derivatives can involve multiple steps, including metalation, acetylation, and coupling reactions. For instance, ethyl 2-thenyl sulfide is metalated by butyllithium in the 5-position, which is a key step in synthesizing related compounds . Additionally, the acetylation of ethyl 2-thenyl sulfone with acetyl chloride in the presence of stannic chloride leads to the introduction of an acetyl group in the 5-position . These methods could potentially be adapted for the synthesis of 2-(Ethylsulfonyl)-5-iodothiophene.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial for their reactivity and properties. The structure of 5-(ethylthiomethyl)-2-thiophenecarboxylic acid, a related compound, was established through its conversion into dimethyl 2,5-thiophenedicarboxylate . This suggests that similar structural analysis techniques could be applied to 2-(Ethylsulfonyl)-5-iodothiophene to determine its precise molecular configuration.

Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions. For example, the bromine of 5-bromo-2-thenyl ethyl sulfone does not get replaced by lithium when reacted with butyllithium, nor by a nitrile group when heated with cuprous cyanide . This indicates a certain level of stability in the position adjacent to the sulfone group, which might be relevant for the reactivity of 2-(Ethylsulfonyl)-5-iodothiophene. Additionally, the preparation of polyhydroxyl oligothiophenes through palladium-catalyzed coupling and the reactions of 2,5-dimethoxythiophen with electrophiles and nucleophiles provide insights into the types of reactions that 2-(Ethylsulfonyl)-5-iodothiophene might undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives, such as acid-base properties, solubility, and chemical stability, are important for their practical applications. The physicochemical properties and complex formation of ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates have been studied, which includes their solubility and chemical stability . These findings can be used to predict the behavior of 2-(Ethylsulfonyl)-5-iodothiophene in various environments and its potential to form complexes with metals.

科学研究应用

导电聚合物的导电性增强

2-(乙磺酰基)-5-碘噻吩及其衍生物在导电聚合物领域发挥着至关重要的作用,特别是在增强电导率方面。例如,研究表明,聚(3,4-乙撑二氧噻吩)(PEDOT)薄膜的结构和掺杂剂工程,包括控制PEDOT链结晶和随后的掺杂剂工程,可以显着提高导电性。这些进步对于有机电子、光伏和热电器件的应用至关重要(Gueye等人,2016).

多用途分子的合成

2-(乙磺酰基)-5-碘噻吩相关分子的合成,例如5-乙磺酰基-2-甲氧基苯胺,证明了这些化合物在创建各种生物活性化合物方面的多功能性。这些分子用作激酶抑制剂的先驱,包括VEGFR2抑制剂和CLK抑制剂,突出了它们在药物研究和新型治疗剂开发中的重要性(Johnson等人,2022).

对导电机制的见解

对导电聚合物薄膜,例如聚(3,4-乙撑二氧噻吩):聚(苯乙烯磺酸盐)(PEDOT:PSS)中导电性增强背后的机制的研究,提供了宝贵的见解。通过有机化合物处理实现的增强,可以更深入地了解PEDOT链之间的相互作用和构象变化,这对于开发更有效的导电材料至关重要(Ouyang等人,2004).

纳米颗粒的制备和应用

利用与2-(乙磺酰基)-5-碘噻吩相关的化合物,在水溶液中制备PEDOT纳米颗粒,展示了创造具有增强导电性和可加工性的材料的潜力。这些进步对于开发用于电子和光子应用的纳米结构材料具有重要意义(崔等人,2004).

作用机制

Mode of Action

Based on the structure and properties of similar compounds, it could potentially interact with its targets by binding to specific sites, leading to changes in the target’s function . More detailed studies are required to elucidate the precise interactions and resulting changes.

Biochemical Pathways

Compounds with similar structures have been known to influence various metabolic pathways . The downstream effects of these pathways could include a range of cellular responses. Further investigation is necessary to identify the specific pathways affected by this compound.

Pharmacokinetics

Based on the properties of similar compounds, it could potentially have good solubility and bioavailability . Further pharmacokinetic studies are needed to confirm these properties and their impact on the compound’s bioavailability.

Result of Action

Similar compounds have been shown to have various effects at the molecular and cellular levels . More research is needed to understand the specific effects of this compound.

Action Environment

The action, efficacy, and stability of 2-(Ethylsulfonyl)-5-iodothiophene could potentially be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules could affect the compound’s activity

属性

IUPAC Name |

2-ethylsulfonyl-5-iodothiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IO2S2/c1-2-11(8,9)6-4-3-5(7)10-6/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTTBOVPLFMROSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(S1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354924 | |

| Record name | 2-(ETHYLSULFONYL)-5-IODOTHIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

412965-13-0 | |

| Record name | 2-(ETHYLSULFONYL)-5-IODOTHIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

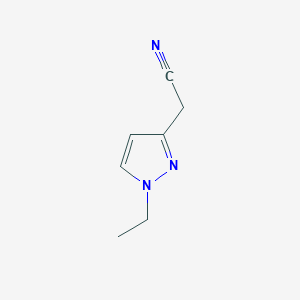

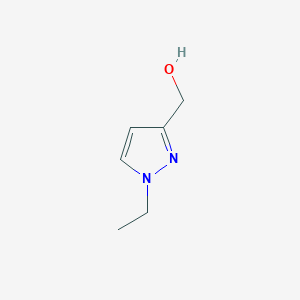

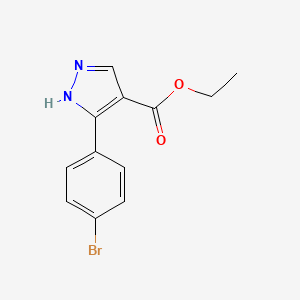

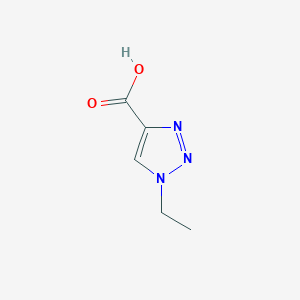

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 6-(4-aMinophenyl)-1-(4-Methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B3021200.png)

![[(3-Ethyl-4,5-dihydroisoxazol-5-yl)methyl]amine hydrochloride](/img/structure/B3021216.png)